molecular formula C27H36N6O4 B610123 Pizuglanstat CAS No. 1244967-98-3

Pizuglanstat

Numéro de catalogue B610123
Numéro CAS: 1244967-98-3
Poids moléculaire: 508.623
Clé InChI: ZNFJGCDCPYTEKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pizuglanstat, also known as TAS-205, is a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor . It was discovered by Taiho Pharmaceutical and is currently under development as a treatment for Duchenne muscular dystrophy (DMD) . The drug is designed to control the decline in motor function in DMD patients by inhibiting HPGDS, which exacerbates the inflammatory response in DMD patients’ muscles .


Molecular Structure Analysis

Pizuglanstat has a chemical formula of C27H36N6O4 . Its exact mass is 508.28 and its molecular weight is 508.623 .

Applications De Recherche Scientifique

  • Collaborative Research Across Disciplinary and Organizational Boundaries : The importance of multidisciplinary collaboration in scientific and engineering research, including challenges and coordination mechanisms, is highlighted. This could be relevant to the development and study of new drugs like Pizuglanstat (Cummings & Kiesler, 2005).

  • Cancer Systems Biology : The integration of systems biology with traditional research approaches is vital for personalized cancer therapy. This might be applicable to the development of drugs like Pizuglanstat in targeting specific cancers or conditions (Werner, Mills, & Ram, 2014).

  • Microbial Genetics in Evolution Experiments : The study of microorganisms to understand evolution can provide insights into the genetic bases of adaptation, which may be relevant for understanding how drugs like Pizuglanstat can affect biological systems (Elena & Lenski, 2003).

  • Strategic Behaviours of Principal Investigators : Understanding how principal investigators strategize in a research environment can be relevant for managing the development of new drugs like Pizuglanstat (O’Kane, Cunningham, & Mangematin, 2015).

  • Online Resilient Resource Management of Scientific Workflows : The use of advanced technology for the management of scientific research data could be relevant in managing large-scale data involved in Pizuglanstat research (Ferreira da Silva et al., 2019).

  • Drug Discovery Perspectives : An understanding of the history and current trends in drug discovery, including molecular biology and genome sciences, is essential for the development of new drugs like Pizuglanstat (Drews, 2000).

Orientations Futures

Pizuglanstat is currently in Phase III clinical trials for the treatment of Duchenne muscular dystrophy (DMD) in Japan . The trial aims to study the efficacy and safety of Pizuglanstat by orally administering the drug twice daily for 52 weeks . Taiho Pharmaceutical aims to make Pizuglanstat available as soon as possible to patients and healthcare professionals fighting DMD, a disease considered an unmet medical need .

Propriétés

IUPAC Name

4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFJGCDCPYTEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pizuglanstat

CAS RN

1244967-98-3
Record name Pizuglanstat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244967983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIZUGLANSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04RV4N7EMO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.